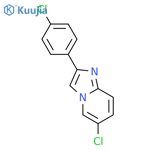

Indanes

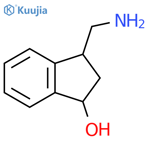

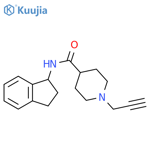

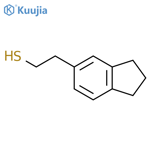

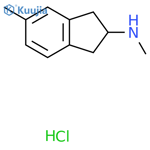

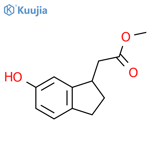

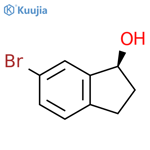

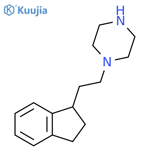

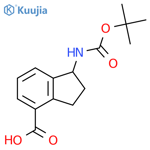

Indanes are a class of polycyclic hydrocarbons characterized by two condensed benzene rings. They are widely used in the petrochemical industry and pharmaceuticals due to their versatile structure and potential for modification. Indane, specifically, is an eight-membered ring compound with one carbon atom replacing a hydrogen atom from each of the two benzene rings. It serves as a valuable intermediate in various organic syntheses, enabling the production of diverse chemical compounds such as dyes, solvents, and pharmaceuticals.

Indanes exhibit unique physical properties, including high stability and low reactivity under certain conditions, making them suitable for specific applications where these characteristics are advantageous. Their ability to undergo functional group transformations makes them versatile building blocks in synthetic chemistry. Due to their structural complexity, indanes often require precise control during synthesis processes to ensure desired product formation.

In the pharmaceutical sector, indane derivatives have shown promise as potential drug candidates due to their favorable pharmacological properties and bioavailability. The chemical diversity arising from substituents attached to the indane core can significantly influence the biological activity of these compounds, leading to a wide range of applications in treating various diseases.

関連文献

-

2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

推奨される供給者

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品